molecular formula C19H18N4O3S B2458699 N-((5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 903344-80-9

N-((5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No. B2458699
M. Wt: 382.44
InChI Key: QIDOCUCLWBSUSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

N-((5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is related to compounds that have been utilized in the synthesis of diverse heterocyclic compounds. For instance, N-benzoylthioamides react with hydrazines and hydroxylamine to form 1H-1,2,4-triazoles and 1,2,4-oxadiazoles, indicating the potential utility of similar compounds in synthesizing heterocycles (Whitfield & Papadopoulos, 1981).

Anticancer Applications

Substituted N-((5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamides have been designed, synthesized, and evaluated for their anticancer activities. For example, certain derivatives have shown moderate to excellent anticancer activity against various cancer cell lines, highlighting the compound's relevance in the development of new cancer therapies (Ravinaik et al., 2021).

Antimicrobial and Anti-inflammatory Properties

Studies have also investigated the antimicrobial and anti-inflammatory properties of compounds related to N-((5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide. For instance, thiazole-based 1,3,4-oxadiazoles heterocycles demonstrated significant antibacterial and antifungal activities, suggesting the potential of such compounds in treating infectious diseases (Desai et al., 2016).

Corrosion Inhibition

Another interesting application is in the field of corrosion inhibition, where derivatives of 1,3,4-oxadiazoles, related to the compound , have been assessed for their effectiveness in protecting mild steel in sulfuric acid. This research underscores the compound's potential utility in materials science and engineering (Ammal et al., 2018).

properties

IUPAC Name

N-[[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-13-7-9-15(10-8-13)21-16(24)12-27-19-23-22-17(26-19)11-20-18(25)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,20,25)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDOCUCLWBSUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.